N2-(3,4-dimethylphenyl)-N4-(2-ethoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine N2-(3,4-dimethylphenyl)-N4-(2-ethoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
Brand Name: Vulcanchem
CAS No.: 946343-35-7
VCID: VC7692879
InChI: InChI=1S/C23H28N6O2/c1-4-31-20-8-6-5-7-19(20)25-22-26-21(24-18-10-9-16(2)17(3)15-18)27-23(28-22)29-11-13-30-14-12-29/h5-10,15H,4,11-14H2,1-3H3,(H2,24,25,26,27,28)
SMILES: CCOC1=CC=CC=C1NC2=NC(=NC(=N2)NC3=CC(=C(C=C3)C)C)N4CCOCC4
Molecular Formula: C23H28N6O2
Molecular Weight: 420.517

N2-(3,4-dimethylphenyl)-N4-(2-ethoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine

CAS No.: 946343-35-7

Cat. No.: VC7692879

Molecular Formula: C23H28N6O2

Molecular Weight: 420.517

* For research use only. Not for human or veterinary use.

N2-(3,4-dimethylphenyl)-N4-(2-ethoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine - 946343-35-7

Specification

CAS No. 946343-35-7
Molecular Formula C23H28N6O2
Molecular Weight 420.517
IUPAC Name 4-N-(3,4-dimethylphenyl)-2-N-(2-ethoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
Standard InChI InChI=1S/C23H28N6O2/c1-4-31-20-8-6-5-7-19(20)25-22-26-21(24-18-10-9-16(2)17(3)15-18)27-23(28-22)29-11-13-30-14-12-29/h5-10,15H,4,11-14H2,1-3H3,(H2,24,25,26,27,28)
Standard InChI Key YXCGGRUYHPVLJO-UHFFFAOYSA-N
SMILES CCOC1=CC=CC=C1NC2=NC(=NC(=N2)NC3=CC(=C(C=C3)C)C)N4CCOCC4

Introduction

N2-(3,4-dimethylphenyl)-N4-(2-ethoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a complex organic compound belonging to the class of triazine derivatives. Despite the lack of specific information on this exact compound in the provided search results, we can infer its properties and potential applications based on similar triazine compounds.

Synthesis and Reaction Conditions

The synthesis of triazine derivatives often involves the reaction of dicyandiamide with nitriles under specific conditions, such as microwave irradiation . The reaction conditions are crucial for successful synthesis and may include the use of various reagents and solvents.

Potential Applications

Triazine derivatives are noted for their potential applications in medicinal chemistry and biochemistry, particularly in drug development and enzyme inhibition studies. The morpholino group in these compounds can improve solubility and bioavailability within biological systems.

Chemical Reactions and Interactions

These compounds can undergo several types of chemical reactions, depending on the specific reagents and conditions used. The products formed depend on these factors, and the interactions often involve binding with enzymes and proteins.

Data Table for Similar Triazine Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)CAS Number
N2-(3,4-dimethylphenyl)-N4-(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochlorideC21H24ClFN6O430.91Not specified
N,N-diethyl-N',N'-diphenyl-6-(1H-pyrrol-1-yl)-1,3,5-triazine-2,4-diamineC23H24N6384.5Not specified
N2-(4-ethoxyphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochlorideC21H25ClN6O2428.91179396-34-9

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator